N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with sulfonamide and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-3-pyridinesulfonamide, which is then subjected to a coupling reaction with 4-ethylphenylamine. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Solvent selection is also important, with common choices being dichloromethane or dimethylformamide (DMF) due to their ability to dissolve both reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of catalysts like aluminum chloride (AlCl3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts alkylation or acylation reaction.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
Medically, this compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a versatile candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide
- N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]pyridine-3-sulfonamide
- N-(4-bromophenyl)-2-[(4-bromophenyl)amino]pyridine-3-sulfonamide
Uniqueness
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of ethyl groups on the phenyl rings, which can influence its physical and chemical properties. These ethyl groups may enhance the compound’s lipophilicity, affecting its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-ethylanilino)-N-(4-ethylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-16-7-11-18(12-8-16)23-21-20(6-5-15-22-21)27(25,26)24-19-13-9-17(4-2)10-14-19/h5-15,24H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBLGMCKHUNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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